BRD4 Inhibitor PLX51107 is an inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon administration, the BRD4 inhibitor PLX51107 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an induction of apoptosis and an inhibition of proliferation in BRD4-overexpressing tumor cells. BRD4, a member of the human bromodomain and extra-terminal (BET) family of proteins, is a transcriptional regulator that is overexpressed in certain tumor cells and plays an important role in cellular proliferation.
PLX51107
CAS No.: 1627929-55-8
Cat. No.: VC0539888
Molecular Formula: C26H22N4O3
Molecular Weight: 438.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1627929-55-8 |
---|---|
Molecular Formula | C26H22N4O3 |
Molecular Weight | 438.5 g/mol |
IUPAC Name | 4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid |
Standard InChI | InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 |
Standard InChI Key | AMSUHYUVOVCWTP-INIZCTEOSA-N |
Isomeric SMILES | CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 |
SMILES | CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 |
Canonical SMILES | CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 |
Appearance | Solid powder |
Introduction
PLX51107 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family, specifically targeting the bromodomain-containing protein 4 (BRD4). This compound has shown potential antineoplastic activity by disrupting chromatin remodeling and gene expression, which can lead to apoptosis and inhibition of proliferation in tumor cells overexpressing BRD4 .
Mechanism of Action
PLX51107 acts by binding to the acetylated lysine recognition motifs in the bromodomains of BRD4, preventing BRD4 from interacting with acetylated lysines on histones. This disruption affects chromatin remodeling and gene expression, potentially leading to the inhibition of growth-promoting genes and inducing apoptosis in BRD4-overexpressing tumor cells .
Clinical Trials and Research Findings
PLX51107 is currently under investigation in clinical trials, including a study combining PLX51107 with azacitidine for treating acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) . Additionally, PLX51107 has shown promise in preclinical studies as a salvage therapy for tumors non-responsive to anti-PD-1 treatments by enhancing anti-tumor immune responses .
4.1. Immune Modulation Effects
In melanoma models, PLX51107 has been shown to delay tumor growth through CD8+ T cell-mediated effects. It decreases Cox2 expression and promotes the influx of activated dendritic cells (DCs), which are crucial for T cell-dependent tumor growth delay . PLX51107 also reduces the expression of immune inhibitory molecules like PD-L1, FasL, and IDO-1, further enhancing anti-tumor immunity .
Potential Therapeutic Applications
PLX51107 may be valuable for treating various hematological malignancies, including chronic lymphocytic leukemia (CLL), due to its ability to target BET proteins at low nanomolar concentrations . Its design incorporates structure-guided chemistry to optimize binding to the BRD4 protein, potentially offering advantages over other BET inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume